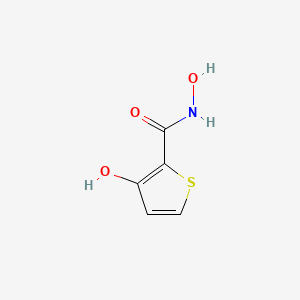
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1R,3R)-3-(((R)-2-(3-Chlorophenyl)-2-hydroxyethyl)amino)cyclohexyl)phenol is a chemical compound that is commonly referred to as CP-122,288. It is a selective antagonist of the dopamine D3 receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
CP-122,288 selectively blocks the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, CP-122,288 reduces the activity of the reward pathway, which is involved in regulating the release of dopamine in response to pleasurable stimuli. This may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, improving cognitive function, and reducing drug-seeking behavior. Additionally, CP-122,288 has been shown to have neuroprotective effects and may help to reduce the progression of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-122,288 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor. Additionally, CP-122,288 has been shown to have low toxicity and high potency, making it a promising candidate for further research. However, one limitation of using CP-122,288 in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental conditions.
Orientations Futures
There are a number of future directions for research on CP-122,288, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to better understand the mechanism of action of CP-122,288 and to develop more effective and targeted treatments for addiction and schizophrenia. Finally, additional studies are needed to investigate the long-term safety and efficacy of CP-122,288 in humans.
Méthodes De Synthèse
CP-122,288 can be synthesized through a multi-step process that involves the reaction of 3-bromoanisole with cyclohexylmagnesium bromide, followed by the reaction with (R)-2-(3-chlorophenyl)-2-hydroxyethylamine. The resulting intermediate is then subjected to a series of reactions to yield CP-122,288 in high purity and yield.
Applications De Recherche Scientifique
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating the reward pathway in the brain. By blocking this receptor, CP-122,288 may help to reduce drug-seeking behavior and improve cognitive function in individuals with addiction and schizophrenia. Additionally, CP-122,288 has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
3-[(1R,3R)-3-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c21-17-7-1-6-16(10-17)20(24)13-22-18-8-2-4-14(11-18)15-5-3-9-19(23)12-15/h1,3,5-7,9-10,12,14,18,20,22-24H,2,4,8,11,13H2/t14-,18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUKBIBHIYWFQ-DJKXOVBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NCC(C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)NC[C@@H](C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

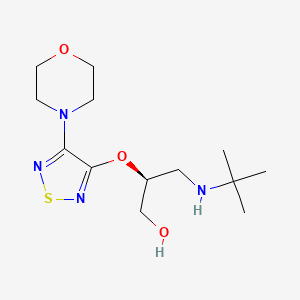
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
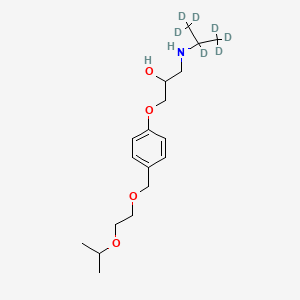
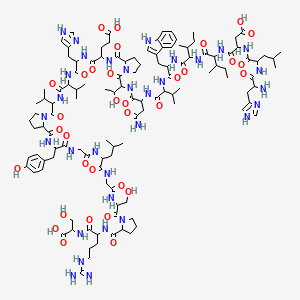

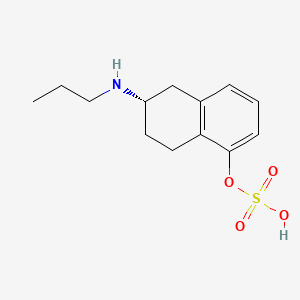
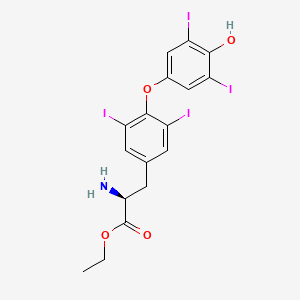
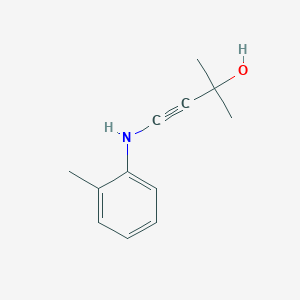

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
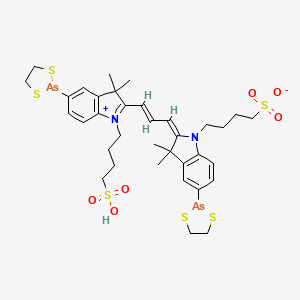
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
